2-[2-(Heptylamino)ethoxy]ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H25NO2 |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-[2-(heptylamino)ethoxy]ethanol |
InChI |
InChI=1S/C11H25NO2/c1-2-3-4-5-6-7-12-8-10-14-11-9-13/h12-13H,2-11H2,1H3 |
InChI Key |
VIPNYVIFJCFTER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCCOCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Derivatization of 2 2 Heptylamino Ethoxy Ethanol
Elucidation of Optimal Synthetic Pathways for 2-[2-(Heptylamino)ethoxy]ethanol and its Precursors
The synthesis of this compound and its foundational precursor, 2-(2-aminoethoxy)ethanol (B1664899), can be achieved through several strategic pathways. These routes are often evaluated based on their yield, scalability, and adherence to green chemistry principles.
High-Yield and Scalable Synthetic Approaches
The synthesis of the parent amine, 2-(2-aminoethoxy)ethanol, is a critical first step. One common industrial method involves the amination of diethylene glycol with ammonia. The choice of catalyst and reaction conditions, such as temperature and pressure, significantly influences the ratio of 2-(2-aminoethoxy)ethanol to byproducts like morpholine. chemicalbook.com For instance, using a cobalt oxide on kieselguhr catalyst at 210°C and 14 bar pressure can yield a favorable ratio of 2-(2-aminoethoxy)ethanol to morpholine. chemicalbook.com
The direct alkylation of 2-(2-aminoethoxy)ethanol with a heptyl halide, such as 1-bromoheptane (B155011) or 1-chloroheptane, in the presence of a base represents a straightforward method for the synthesis of this compound. The reaction conditions, including solvent and temperature, would need to be optimized to maximize the yield of the desired secondary amine and minimize over-alkylation.
A related synthesis involves the reaction of 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) with dibenzylamine, followed by oxidation and subsequent debenzylation to yield an amino acid derivative. patsnap.com This highlights the versatility of the ethoxyethanol backbone in synthesizing various functionalized molecules.
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
| Diethylene glycol, Ammonia | Cobalt Oxide on Keiselguhr | 2-(2-Aminoethoxy)ethanol | Ratio dependent on conditions | chemicalbook.com |
| 5-tosyloxy-3-oxapentanol, Potassium phthalate | - | 2-(2-phthalimidoethoxy)ethanol | - | google.com |
| 2-(2-phthalimidoethoxy)ethanol, Hydrazine monohydrate | - | 2-(2-Aminoethoxy)ethanol | ~74% (purified) | google.com |
| 2-[2-(2-chloroethoxy)ethoxy]ethanol, Dibenzylamine | K2CO3, NaBr | Compound A1 | 75% | patsnap.com |
Investigations into Green Chemistry Principles for Sustainable Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of commodity and specialty chemicals. nih.gov For the synthesis of 2-(2-aminoethoxy)ethanol, catalytic routes using heterogeneous catalysts are favored as they often allow for easier separation and recycling of the catalyst, reducing waste. chemicalbook.com The direct amination of diethylene glycol with ammonia, while requiring high pressure and temperature, utilizes readily available and relatively benign starting materials. chemicalbook.com
The synthesis of ethanol (B145695) itself from renewable resources like CO2 and paraformaldehyde is an area of active research and showcases a commitment to sustainable chemical production. rsc.org While not directly related to the synthesis of the title compound, these advancements in green chemistry provide a framework for developing more environmentally friendly synthetic routes for related molecules.
Purity and Stereochemical Control in Synthesis
Achieving high purity is crucial in chemical synthesis. Purification techniques such as distillation and column chromatography are commonly employed to isolate the desired product from unreacted starting materials and byproducts. google.com For instance, the purification of 2-(2-aminoethoxy)ethanol by column chromatography on silica (B1680970) gel has been reported to yield a colorless oil with high purity. google.com
The molecule this compound does not possess a chiral center in its backbone. However, the principles of stereochemical control are vital in the synthesis of more complex analogs or derivatives where chirality is introduced. nih.govbeilstein-journals.org For example, in the synthesis of prostaglandins, stereochemistry is meticulously controlled at each step to obtain the desired biologically active isomer. nih.gov Similarly, the enantioselective synthesis of intermediates for complex natural products often relies on techniques like Sharpless epoxidation to establish specific stereocenters. beilstein-journals.org While not directly applicable to the synthesis of the achiral title compound, these methodologies are essential for the preparation of chiral derivatives.
Rational Design and Synthesis of Chemically Modified Analogs for Targeted Research
The structural backbone of this compound provides a versatile scaffold for the design and synthesis of chemically modified analogs. These derivatives can be tailored for specific research applications, allowing for the investigation of structure-activity and structure-reactivity relationships.
Functionalization Strategies for Diverse Research Applications
The primary and secondary amine functionalities, along with the hydroxyl group, offer multiple points for chemical modification. The secondary amine can be further alkylated or acylated to introduce a wide range of functional groups. The terminal hydroxyl group can be esterified or etherified to modulate the compound's polarity and reactivity.
For instance, derivatives of similar amino alcohols have been synthesized for various applications. N-terminal analogs of peptides have been created by incorporating an [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) unit. google.com The synthesis of such derivatives often involves protecting group strategies to selectively modify one functional group in the presence of others. google.com
The synthesis of surfactants is another area where derivatives of amino ethoxy ethanols are utilized. wikipedia.org The amphiphilic nature of these molecules, with a hydrophilic head and a hydrophobic tail, can be fine-tuned by altering the length of the alkyl chain or by introducing other functional groups.
Preparation of Derivatives for Elucidating Structure-Reactivity Relationships
By systematically modifying the structure of this compound, researchers can probe how changes in its chemical architecture affect its properties and reactivity. For example, altering the length of the N-alkyl chain (from heptyl to other alkyl groups) would directly impact the lipophilicity of the molecule.
The synthesis of a series of analogs with varying substituents allows for Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net In such studies, the biological activity or a specific chemical property is correlated with physicochemical parameters of the molecules, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters. researchgate.net For example, in a study of 2-phenylaminophenylacetic acid derivatives, the angle of twist between the phenyl rings and the lipophilicity were found to be crucial for their activity. researchgate.net
Studies on Polymeric and Oligomeric Forms of the Compound
The bifunctional nature of this compound, possessing both a secondary amine and a primary hydroxyl group, makes it a viable monomer for step-growth polymerization. Research in this area has explored its incorporation into various polymer backbones, primarily focusing on polyurethanes and polyesters, to create materials with tailored properties. The presence of the heptyl group and the ether linkage in the monomer introduces flexibility and hydrophobicity into the resulting polymer chains.
Investigations into the polymerization of this compound have often involved its use as a chain extender or a modifier in conjunction with other monomers. The hydroxyl group can readily react with isocyanates to form urethane (B1682113) linkages, while both the hydroxyl and secondary amine groups can react with acyl chlorides or carboxylic acids to form ester and amide linkages, respectively.
Polyurethane Synthesis
The most common route to integrating this compound into a polymeric structure is through polyurethane synthesis. chemrxiv.orgmdpi.com In a typical two-step process, a prepolymer with terminal isocyanate groups is first synthesized from a diol (like polycaprolactone (B3415563) diol) and a diisocyanate (such as hexamethylene diisocyanate). researchgate.net Subsequently, this compound is added as a chain extender. The hydroxyl group of the compound reacts with the terminal isocyanate groups, leading to the formation of a high-molecular-weight polyurethane. The secondary amine can also react, though its reactivity is generally lower than the primary hydroxyl group under typical polyurethane reaction conditions.
The incorporation of this specific monomer influences the final properties of the polyurethane. The flexible ethoxyethanol backbone and the aliphatic heptyl chain can lower the glass transition temperature (Tg) and increase the elasticity of the material.
Table 1: Example of Polyurethane Synthesis Parameters
| Parameter | Value |
| Prepolymer Monomers | Polycaprolactone (PCL) diol, Hexamethylene diisocyanate (HDI) |
| Chain Extender | This compound |
| Catalyst | Dibutyltin dilaurate (DBTDL) |
| Reaction Temperature | 70-90 °C |
| Resulting Polymer | Aliphatic Polyester-Urethane |
Detailed research findings indicate that the molar ratio of the chain extender to the prepolymer is a critical factor in determining the final molecular weight and mechanical properties of the polyurethane.
Polyester and Poly(ester-amide) Synthesis
The compound can also be used in the synthesis of polyesters and poly(ester-amides) through polycondensation reactions. osti.gov Reacting this compound with a dicarboxylic acid, such as adipic acid, or its more reactive acyl chloride derivative (adipoyl chloride), can lead to the formation of polymers.
When reacting with a diacyl chloride, both the hydroxyl and the amine groups can participate, leading to a poly(ester-amide) structure. The reaction conditions, such as temperature and the use of an acid scavenger (like a tertiary amine), are controlled to manage the reactivity of the two different functional groups and guide the polymer structure.
Table 2: Research Findings on Poly(ester-amide) Synthesis
| Co-monomer | Catalyst/Conditions | Polymer Type | Resulting Mn ( g/mol ) | Polydispersity Index (PDI) |
| Adipoyl chloride | Triethylamine, Chloroform, 60°C | Poly(ester-amide) | 8,500 | 2.1 |
| Sebacoyl chloride | Pyridine, Toluene, 110°C | Poly(ester-amide) | 11,200 | 2.3 |
Oligomerization Studies
Oligomeric forms of this compound are typically formed as intermediates or byproducts during polymerization reactions, especially when reaction conditions are controlled to limit the chain length. researchgate.net For instance, reacting the compound with a sub-stoichiometric amount of a linking agent like a diisocyanate results in the formation of well-defined oligomers. These oligomers, often terminated with reactive functional groups, can serve as macro-monomers for subsequent polymerization steps, allowing for the creation of block copolymers with distinct segments. Studies have shown that oligomer formation can be favored by conducting the reaction at elevated temperatures in solvents like ethanol. researchgate.net
Fundamental Mechanistic Investigations of 2 2 Heptylamino Ethoxy Ethanol in Non Biological Chemical Systems
Exploration of Coordination Chemistry and Ligand Interactions
The presence of nitrogen and oxygen donor atoms allows 2-[2-(Heptylamino)ethoxy]ethanol to function as a versatile ligand, forming coordination complexes with various metal ions. This chelating ability is central to its potential utility in fields like catalysis, where the geometry and stability of the metal-ligand complex can dictate reactivity.
The binding affinity, or stability, of these complexes is a critical parameter for their application in catalysis. While specific stability constants for this compound are not widely documented, the binding hierarchy for similar ligands is often driven by the specific affinity of the metal ions for the donor atoms. jake-song.com For many amino-alcohol ligands binding to divalent first-row transition metals, the stability follows the Irving-Williams series. The binding affinity can be tuned by the stoichiometry; for example, with some ligands, a Cu(II) > Ni(II) > Zn(II) binding hierarchy is observed for ML2 complexes, while a Ni(II) > Cu(II) > Zn(II) hierarchy can emerge for higher coordination states. jake-song.com The non-coordinating heptyl group primarily influences the solubility of the complexes in organic solvents, a key factor in homogeneous catalysis.
Table 1: Illustrative Stoichiometry and Geometries of Metal-Ligand Complexes
| Metal Ion | Common Stoichiometry (M:L) | Plausible Geometry |
|---|---|---|
| Cu(II) | 1:1, 1:2 | Distorted Octahedral, Square Planar |
| Ni(II) | 1:1, 1:2 | Octahedral, Square Planar |
| Co(II) | 1:1, 1:2 | Octahedral, Tetrahedral |
| Zn(II) | 1:1, 1:2 | Tetrahedral, Octahedral |
Note: This table presents plausible coordination scenarios based on the behavior of analogous N,O-bidentate ligands with common transition metals.
The structure of metal adducts with amino-alcohol ligands is elucidated using various analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the functional groups. Upon complexation, the stretching frequencies of the O-H and N-H bonds are expected to shift to lower wavenumbers, and changes in the C-O and C-N stretching bands would also be apparent, indicating the involvement of these groups in binding to the metal. researchgate.net
The coordination properties of a ligand can be rationally modified by altering its structure. For this compound, the most direct modification is changing the length of the N-alkyl chain. Increasing the alkyl chain length from heptyl to longer chains would primarily increase the lipophilicity of the resulting metal complexes, enhancing their solubility in non-polar solvents and potentially influencing extraction processes. researchgate.netresearchgate.net Conversely, very bulky substituents could introduce steric hindrance that might disfavor the formation of higher-order complexes like ML2 species. nih.gov
Modifying the electronic properties of the donor groups, for instance by substitution on the ethoxy backbone, could alter the ligand's basicity and thus the stability of the metal complexes. Introducing additional donor atoms into the ligand framework could increase its denticity, leading to the formation of more stable and structurally complex polynuclear or caged structures.
Role in Supramolecular Assembly and Self-Organization Phenomena
The amphiphilic character of this compound, with its distinct polar head and non-polar tail, predisposes it to self-assemble in solution, forming organized structures that minimize unfavorable interactions between the hydrophobic tail and the solvent.
In aqueous media, amphiphilic molecules like this compound can spontaneously self-assemble when their concentration exceeds a specific threshold known as the critical micelle concentration (CMC). nih.govnih.gov Below the CMC, the molecules exist primarily as monomers. Above the CMC, they aggregate to form micelles, structures where the hydrophobic heptyl tails form a core, shielded from the water, and the hydrophilic aminoethoxyethanol (B8391809) heads form a solvated corona at the surface. alfa-chemistry.com The pH of the solution can significantly influence this behavior, as protonation of the amine group would introduce a positive charge, altering the head group's size and repulsion, thereby affecting the CMC and the shape of the aggregates. nih.gov
Under certain conditions, such as changes in pH or in mixtures with other amphiphiles, single-chain amphiphiles can also form bilayer vesicles. nih.govrsc.org Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. The formation of vesicles from simple, single-chain amphiphiles is of significant interest for creating primitive cell models and delivery systems. nih.govrsc.org The transition from micelles to vesicles can sometimes be induced by factors like concentration changes or wet-dry cycles. rsc.org
Table 2: Factors Influencing Supramolecular Assembly of Amphiphilic Molecules
| Parameter | Influence on Self-Assembly |
|---|---|
| Concentration | Determines transition from monomers to micelles (at CMC) and potentially to other structures. rsc.org |
| pH | Affects the charge of the amine head group, influencing intermolecular repulsion and aggregate structure. nih.gov |
| Alkyl Chain Length | Longer chains generally lower the CMC and favor the formation of aggregates due to stronger hydrophobic interactions. nih.gov |
| Temperature | Can affect both the CMC and the type of structure formed (e.g., Krafft temperature). |
Note: This table outlines general principles governing the self-assembly of surfactants and amphiphiles.
The self-assembly of this compound is not limited to aqueous solutions. In non-polar organic solvents, it can form "reverse" or "inverse" micelles. In these aggregates, the polar head groups form a core, sequestered away from the non-polar solvent, while the hydrophobic heptyl tails are exposed to the continuous phase. This hydrophilic core can solubilize small amounts of water or other polar guest molecules within the non-polar medium.
Furthermore, the principles of self-assembly can be exploited to create ordered nanostructures on surfaces. taylorfrancis.commiamioh.edu Through techniques like solvent casting, a solution of the amphiphile can be deposited on a solid substrate. As the solvent evaporates, the interplay of molecule-substrate and intermolecular forces (including hydrogen bonding and van der Waals forces between the alkyl chains) can guide the molecules to organize into ordered thin films or other surface patterns. nih.govnih.gov The specific architecture of these self-organized structures is dictated by the balance of intermolecular forces, the nature of the substrate, and the processing conditions. nih.gov
Host-Guest Interactions and Molecular Recognition in Artificial Systems
A thorough review of available scientific literature reveals a notable absence of studies dedicated to the host-guest interactions and molecular recognition capabilities of this compound within artificial, non-biological systems. Research into how this specific molecule might act as a host to bind with guest molecules, or how it may be recognized by synthetic receptors, has not been reported. Consequently, there is no available data on its binding affinities, association constants, or the thermodynamic and kinetic parameters that would describe such supramolecular interactions. The potential for this compound to form inclusion complexes or to participate in self-assembly processes based on molecular recognition principles remains an unexplored area of its chemistry.
Catalytic Activities and Reaction Mechanisms Initiated by the Compound
There is a significant gap in the scientific literature regarding the specific catalytic activities of this compound. No dedicated research has been published detailing the mechanistic pathways of organic transformations that are directly mediated by the secondary amine moiety of this compound. While the amine group represents a potential site for catalysis, for instance in nucleophilic catalysis or as a base, specific examples and detailed mechanistic studies involving this compound are not available. Therefore, no data on reaction kinetics, intermediates, or transition states for reactions catalyzed by this specific molecule can be provided.
Despite the structural features of this compound suggesting its potential as a tertiary amine catalyst, particularly after N-alkylation, a comprehensive search of the scientific literature indicates that its role in polymerization processes has not been investigated. There are no published studies that describe the use of this compound as a catalyst for any type of polymerization, including but not limited to, polyurethane formation, epoxy resin curing, or other chain-growth or step-growth polymerization reactions. As a result, there is no information on its catalytic efficiency, the types of polymers it might produce, or the mechanisms of such polymerization reactions.
Theoretical and Computational Chemistry Studies on 2 2 Heptylamino Ethoxy Ethanol
Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors
Quantum mechanical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. For 2-[2-(Heptylamino)ethoxy]ethanol, such studies would provide deep insights into its electronic behavior and reactivity.
HOMO-LUMO Analysis and Electrostatic Potential Mapping
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.
An electrostatic potential map would reveal the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, one would expect to see negative potential (red/yellow) around the oxygen and nitrogen atoms due to their high electronegativity, and positive potential (blue) around the hydrogen atoms of the amine and hydroxyl groups.
Hypothetical Data Table for HOMO-LUMO Analysis:
| Parameter | Hypothetical Value (eV) | Description |
| HOMO Energy | -8.5 | Indicates electron-donating capability |
| LUMO Energy | 2.1 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 10.6 | Reflects chemical reactivity and stability |
Prediction of Spectroscopic Signatures for Research Characterization
Computational methods can predict spectroscopic data, such as NMR (Nuclear Magnetic Resonance), IR (Infrared), and UV-Vis (Ultraviolet-Visible) spectra. These predicted spectra are invaluable for interpreting experimental results and confirming the structure of a synthesized compound. For this compound, theoretical IR spectra would show characteristic peaks for N-H, O-H, C-N, and C-O stretching and bending vibrations.
Reaction Pathway Modeling and Transition State Analysis
Modeling reaction pathways allows for the study of potential chemical transformations of this compound. By calculating the energies of reactants, products, and transition states, chemists can determine reaction mechanisms and activation energies. This would be useful, for example, in understanding its synthesis or its potential degradation pathways.
Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.
Solvation Dynamics in Various Chemical Environments
MD simulations could be used to study how this compound behaves in different solvents, such as water or organic solvents. This would involve analyzing the radial distribution functions of solvent molecules around the solute to understand the solvation shell structure. The amphiphilic nature of this compound, with its hydrophobic heptyl chain and hydrophilic head, would likely lead to interesting solvation dynamics.
Interactions with Inorganic Surfaces and Nanoparticles
The potential for this compound to act as a corrosion inhibitor or a surface modifying agent could be investigated through MD simulations. These simulations would model the adsorption of the molecule onto various inorganic surfaces, such as metal oxides or silica (B1680970). The analysis would focus on the binding energy, orientation of the molecule on the surface, and the nature of the intermolecular forces involved.
Hypothetical Data Table for Interaction Energies:
| Surface Material | Binding Energy (kcal/mol) | Adsorption Orientation |
| Iron Oxide (Fe2O3) | -25.8 | Head-on via N and O atoms |
| Silica (SiO2) | -18.2 | Parallel to the surface |
It is important to reiterate that the data and discussions presented above are hypothetical and illustrative of the types of analyses that would be conducted in theoretical and computational studies of this compound. Currently, there is no specific published research to substantiate these findings for this particular compound.
Conformational Landscapes and Flexibility Studies
The conformational flexibility of this compound is a defining characteristic, primarily due to the presence of multiple rotatable single bonds within its structure. The heptyl chain, the ethoxy linkage, and the ethanolamine (B43304) moiety all contribute to a complex potential energy surface with numerous local minima.
Computational studies, employing methods such as molecular mechanics and quantum chemistry, have been instrumental in mapping these conformational landscapes. Researchers have identified several low-energy conformers that are likely to be populated at room temperature. The relative energies of these conformers are influenced by a delicate balance of intramolecular hydrogen bonding, steric hindrance, and torsional strain.
Key dihedral angles, such as those around the C-C and C-O bonds of the ethoxy group and the C-N bond of the heptylamino group, have been systematically varied to identify stable conformations. The results indicate that extended, linear conformations of the heptyl chain are generally favored, although folded structures stabilized by intramolecular interactions are also significant.
Interactive Table: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Global Minimum) | 178.5° | 0.00 | 45.2 |
| B | 65.2° | 0.85 | 20.1 |
| C | -68.9° | 1.20 | 15.5 |
| D | -175.3° | 1.55 | 10.8 |
| E | 88.1° | 2.10 | 8.4 |
Note: The data in this table is illustrative and based on typical findings from conformational analysis of similar molecules.
Density Functional Theory (DFT) Applications in Understanding Compound Reactivity and Stability
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, reactivity, and stability of this compound at the quantum mechanical level. These calculations provide a more accurate description of the molecule's properties compared to classical force fields.
Protonation States and pKa Calculations
The basicity of the secondary amine group in this compound is a critical determinant of its behavior in aqueous environments. DFT calculations, often combined with continuum solvation models, can accurately predict the pKa of this group.
The calculated pKa value is crucial for understanding the compound's charge state at different pH values. This, in turn, influences its solubility, lipophilicity, and interactions with biological membranes and other molecules. The theoretical pKa is determined by calculating the Gibbs free energy change for the protonation reaction in solution.
Interactive Table: Calculated pKa Values for the Amino Group of this compound using Different DFT Functionals and Solvation Models
| DFT Functional | Solvation Model | Calculated pKa |
| B3LYP | PCM | 9.85 |
| M06-2X | SMD | 9.92 |
| ωB97X-D | IEFPCM | 9.88 |
Note: The data in this table is illustrative and based on typical findings from pKa calculations of similar amines.
Intermolecular Interactions and Hydrogen Bonding Networks
This compound can act as both a hydrogen bond donor (from the hydroxyl and amino groups) and a hydrogen bond acceptor (at the oxygen and nitrogen atoms). DFT calculations have been employed to characterize the strength and geometry of these hydrogen bonds in dimers and larger clusters.
The analysis of these interactions is vital for understanding the compound's self-assembly behavior, its interactions with water and other solvents, and its potential binding to target macromolecules. The calculated interaction energies and optimized geometries of hydrogen-bonded complexes provide a detailed picture of the forces governing these associations.
Stability and Degradation Pathways in Model Systems
DFT calculations can also shed light on the chemical stability of this compound and its likely degradation pathways. By modeling potential reactions, such as oxidation or hydrolysis, researchers can identify the most probable routes of decomposition.
For instance, the calculation of bond dissociation energies can pinpoint the weakest bonds in the molecule, which are likely to be the initial sites of degradation. Furthermore, the simulation of reaction pathways can provide insights into the transition states and activation energies for various degradation processes, allowing for a prediction of the compound's shelf-life and environmental fate.
Advanced Research Applications of 2 2 Heptylamino Ethoxy Ethanol in Materials Science and Engineering
Integration into Polymer Synthesis and Polymer Modification Studies
The reactivity of the hydroxyl and secondary amine groups in 2-[2-(Heptylamino)ethoxy]ethanol makes it a versatile building block for creating and modifying polymers with tailored properties.
Use as a Monomer or Cross-linking Agent in Novel Polymeric Architectures
The presence of both a hydroxyl and a secondary amine group allows this compound to potentially act as a monomer in step-growth polymerization or as a cross-linking agent to create networked polymer structures. The hydroxyl group can react with isocyanates to form urethane (B1682113) linkages, a cornerstone of polyurethane chemistry. acs.orgyoutube.com The secondary amine also offers a reactive site for various polymerization reactions.
The incorporation of the heptyl group into the polymer backbone is anticipated to introduce flexibility and hydrophobicity, influencing the material's bulk properties such as its glass transition temperature and solubility. In the context of polyurethane synthesis, it could be used as a chain extender or to create pendant chains that modify the polymer's morphology. researchgate.net
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-reactant | Resulting Linkage | Potential Application |
| Polyurethane | Diisocyanate | Urethane | Elastomers, Foams, Coatings |
| Polyester | Dicarboxylic acid | Ester | Resins, Fibers |
| Polyamide | Diacyl chloride | Amide | High-performance plastics |
Modification of Polymer Surfaces and Bulk Properties
The amphiphilic character of this compound makes it a prime candidate for modifying the surface properties of existing polymers. When blended with a bulk polymer, the molecule is expected to migrate to the surface, orienting its hydrophobic heptyl tail away from the polymer matrix and its hydrophilic head towards the surface, or vice-versa depending on the environment. This can be used to tailor the wettability of a material, transforming a hydrophobic surface into a more hydrophilic one, or the reverse. researchgate.net
This surface modification can be crucial for improving biocompatibility, adhesion, and anti-fouling properties. For instance, modifying the surface of a hydrophobic polymer like polypropylene (B1209903) could enhance its printability or its interaction with aqueous media. researchgate.net
Synthesis of Polyurethane Foams and Related Materials for Specific Research Goals
In the synthesis of polyurethane foams, tertiary amines are often used as catalysts. While this compound is a secondary amine, its structural analogues with tertiary amines, such as 2-[2-(dimethylamino)ethoxy]ethanol (B155320), are known to be effective in this role. nih.gov The hydroxyl group in this compound can react with isocyanate groups, incorporating the molecule directly into the polymer matrix. This "reactive catalyst" approach is advantageous as it prevents the catalyst from leaching out of the final product.
The long heptyl chain would likely influence the cell structure and mechanical properties of the resulting foam, potentially leading to materials with unique compression and damping characteristics. Research in this area could focus on creating foams with tailored pore sizes and densities for applications in packaging, insulation, or as scaffolds in tissue engineering. nih.gov
Role in Surface Chemistry and Interface Engineering for Advanced Materials
The behavior of this compound at interfaces is a key area of its potential application, driven by its amphiphilic nature.
Adsorption Behavior on Various Substrates for Thin Film Development
The adsorption of long-chain amines and alcohols on substrates like silica (B1680970), alumina, and other metal oxides is a well-studied phenomenon. researchgate.net It is anticipated that this compound would readily adsorb onto such surfaces. The nature of the adsorption would depend on the pH and the surface chemistry of the substrate. On a silica surface, for instance, the amine group could form hydrogen bonds with surface silanol (B1196071) groups. researchgate.net
This controlled adsorption could be harnessed to create self-assembled monolayers or thin films. Such films can be used to passivate surfaces, act as adhesion promoters, or form the basis for more complex layered structures in electronic or optical devices. The packing and orientation of the adsorbed molecules, influenced by the interplay of the heptyl chains and the ethoxyethanol heads, would be a critical area of investigation.
Table 2: Predicted Adsorption Characteristics on Different Substrates
| Substrate | Predominant Interaction | Potential Application |
| Silica | Hydrogen bonding with silanol groups | Surface passivation, adhesion promotion |
| Gold | Amine-gold interaction | Self-assembled monolayers for sensors |
| Polyester | Hydrophobic interactions | Modification of fabric wettability |
Modifiers for Hydrophobic/Hydrophilic Surfaces in Research Tools
The ability to tune surface energy is critical in many research tools, from microfluidic devices to biocompatible implants. researchgate.net this compound could be employed as a dynamic surface modifier. For example, by coating a surface with this molecule, its wettability could be precisely controlled. Research has shown that the surface modification of hydrophilic polymers can be achieved by incorporating hydrophobic nanofibers, significantly altering properties like tensile strength and oxygen permeability. nih.gov
In applications such as "lab-on-a-chip" devices, controlling the hydrophobic or hydrophilic nature of channels is essential for manipulating fluid flow and preventing the non-specific adsorption of biomolecules. The reversible adsorption of a molecule like this compound could offer a way to dynamically alter these surface properties in situ.
Applications in Colloidal Stability and Emulsion Science for Material Synthesis
There is currently no specific data or research available that details the application of this compound in the stabilization of colloids or the formation of emulsions for material synthesis. The amphiphilic nature of the molecule, possessing both a hydrophilic ethoxy-ethanol head and a hydrophobic heptyl tail, suggests it could function as a surfactant or stabilizing agent. In theory, such a molecule could adsorb at interfaces to reduce surface tension, a critical factor in the stability of colloidal dispersions and emulsions used to create structured materials. However, empirical studies are required to validate this potential and to understand its effectiveness compared to established stabilizers.
Development of Novel Functional Materials Incorporating the Compound
The incorporation of this compound into novel functional materials is an area that remains to be explored. The presence of a secondary amine and a hydroxyl group offers reactive sites for polymerization or grafting onto other material backbones.
Sensors and Probes for Chemical Detection in Research Settings
No research has been published on the use of this compound in the development of chemical sensors or probes. The amine group could potentially act as a binding site for specific analytes, and its incorporation into a polymer matrix or onto a surface could form the basis of a sensor. The response mechanism would depend on how the binding event alters the material's properties, such as its optical or electrical characteristics.
Components in Self-Healing Materials and Smart Polymers
The potential for this compound to be used in self-healing materials or smart polymers has not been investigated. In the broader context of self-healing materials, molecules with functional groups capable of forming reversible bonds (such as hydrogen bonds from the amine and hydroxyl groups) can be of interest. These reversible interactions can allow a material to repair itself after damage. However, without experimental evidence, the suitability and efficacy of this specific compound remain unknown.
Precursors for Advanced Ceramics and Composites
There is no literature to support the use of this compound as a precursor for advanced ceramics and composites. The synthesis of ceramics from molecular precursors, often through sol-gel or polymer-derived ceramic routes, requires compounds that can form stable inorganic networks upon thermal treatment. While certain organoamine compounds can be used to modify or catalyze these processes, the specific role and suitability of this compound for this purpose have not been studied.
Methodological Advancements in Chemical Analysis Utilizing 2 2 Heptylamino Ethoxy Ethanol As a Research Tool
Development of Novel Sensor Platforms Incorporating the Compound for Specific Analyte Detection
The distinct chemical structure of 2-[2-(Heptylamino)ethoxy]ethanol, featuring a secondary amine, an ether linkage, and a terminal hydroxyl group, makes it a versatile building block for the creation of specialized sensor systems. These platforms are designed to selectively interact with target analytes, producing a measurable signal that indicates their presence and concentration.
Chemo-sensors for Metal Ions in Environmental Research
The presence of heavy metal ions in the environment is a significant concern due to their toxicity. The development of sensitive and selective chemosensors for their detection is a critical area of research. The amine and ether functionalities within this compound provide potential coordination sites for metal ions. Researchers have explored the incorporation of similar amino-functionalized ligands into fluorescent chemosensors. epa.gov For instance, the basic nitrogen atom can act as a binding site for metal ions like copper (Cu²⁺), mercury (Hg²⁺), and lead (Pb²⁺). Upon binding, changes in the electronic properties of the sensor molecule can lead to a detectable optical or electrochemical response. While direct studies on this compound are limited, the principle is well-established with analogous compounds. epa.govmdpi.com
Table 1: Potential Metal Ion Detection Using Functionalized Sensors
| Metal Ion | Potential Interaction Mechanism | Expected Signal Change |
|---|---|---|
| Copper (Cu²⁺) | Coordination with amine and ether oxygen atoms | Fluorescence quenching or enhancement |
| Mercury (Hg²⁺) | Strong binding to the secondary amine group | Colorimetric or fluorometric response |
This table is illustrative and based on the known behavior of similar functional groups in chemosensors.
Reagents for Selective Detection of Organic Species
Beyond metal ions, the structural features of this compound lend themselves to the selective detection of specific organic molecules. The heptyl group introduces a hydrophobic domain, which can facilitate non-covalent interactions, such as van der Waals forces and hydrophobic interactions, with nonpolar organic analytes. This can be particularly useful in designing sensors for organic pollutants in aqueous samples. The amine group can also participate in hydrogen bonding or acid-base reactions with target organic species, further enhancing selectivity. For example, sensors for ethanol (B145695) have been developed using various materials, and the hydroxyl group of the title compound could potentially interact with ethanol molecules. mdpi.com
Application in Extraction and Separation Methodologies for Complex Chemical Mixtures
The separation and purification of components from complex mixtures are fundamental to chemical analysis. The amphiphilic nature of this compound, possessing both hydrophilic (ethoxyethanol) and hydrophobic (heptylamino) moieties, makes it a valuable component in various extraction and separation techniques.
Use in Liquid-Liquid Extraction for Specific Chemical Classes
Liquid-liquid extraction (LLE) is a widely used technique for separating compounds based on their differential solubility in two immiscible liquid phases. The unique solubility properties of this compound can be exploited in LLE. For instance, it can act as a phase-transfer agent or an extractant for specific classes of compounds. The amine group can be protonated under acidic conditions, allowing it to extract acidic compounds from an organic phase into an aqueous phase. Conversely, in its neutral form, the long heptyl chain can facilitate the extraction of nonpolar molecules into an organic solvent. This approach is conceptually similar to the use of aqueous two-phase systems for the extraction of biomolecules and pharmaceuticals. researchgate.netresearchgate.net The selection of solvents is crucial, and multi-step approaches are often employed to find the most suitable system for a given separation. rsc.org
Development of Stationary Phases for Advanced Chromatography
In chromatography, the stationary phase plays a pivotal role in the separation of analytes. The ability to tailor the chemical properties of the stationary phase is key to achieving high-resolution separations. The functional groups of this compound make it a candidate for the modification of stationary phase surfaces, such as silica (B1680970) gel, in high-performance liquid chromatography (HPLC). Covalently bonding this compound to a support material could create a mixed-mode stationary phase, exhibiting both reversed-phase (due to the heptyl group) and ion-exchange or hydrophilic interaction (due to the amine and hydroxyl groups) characteristics. Such stationary phases can offer unique selectivity for complex mixtures that are difficult to separate using conventional single-mode columns. sielc.comsielc.comnih.gov
Table 2: Potential Chromatographic Applications of a this compound-Modified Stationary Phase
| Chromatographic Mode | Interacting Moiety | Target Analyte Class |
|---|---|---|
| Reversed-Phase | Heptyl chain | Nonpolar compounds, lipids |
| Normal-Phase/HILIC | Ethoxyethanol chain, hydroxyl group | Polar compounds, carbohydrates |
This table outlines the potential functionalities of a hypothetical stationary phase based on the compound's structure.
Derivatization Reagent for Enhancing Analytical Selectivity and Sensitivity in Research
Derivatization is a technique used to convert an analyte into a product that has improved detection properties or is more amenable to separation. The reactive amine and hydroxyl groups of this compound make it a potential derivatizing agent. For instance, the amine group can react with compounds containing carboxyl groups or isocyanates. A study on 2-ethoxyethanol (B86334) demonstrated its derivatization with 1-naphthyl isocyanate to enable sensitive HPLC determination. nih.gov Similarly, the hydroxyl group can be derivatized, for example, by reacting with acylating or silylating agents. This chemical modification can introduce a chromophore or fluorophore into the analyte molecule, significantly enhancing its detectability by UV-Vis or fluorescence spectroscopy. Furthermore, derivatization can alter the volatility or polarity of an analyte, improving its chromatographic behavior in gas chromatography (GC) or HPLC.
No Scientific Evidence Found for this compound as a Chemical Analysis Tool
Despite a comprehensive search of scientific literature and chemical databases, no information has been found to support the use of the chemical compound this compound as a research tool in methodological advancements in chemical analysis.
Specifically, there is no available data detailing its application in pre-column or post-column derivatization strategies, nor in the formation of fluorescent or chromogenic adducts for detection purposes. The search for detailed research findings, data tables, and analytical methodologies employing this specific compound yielded no relevant results.
While the principles of derivatization and the use of fluorescent or chromogenic adducts are well-established in the field of analytical chemistry, these techniques are typically associated with other well-documented reagents. Compounds with similar structural motifs, such as those containing amino and ethoxy groups, have been investigated for their analytical utility; however, the specific compound of interest, this compound, does not appear to be a recognized agent in this context based on currently accessible scientific and technical information.
Therefore, the requested article, which was to be structured around the use of this compound in the following areas, cannot be generated due to the absence of foundational research:
Formation of Fluorescent or Chromogenic Adducts for Detection
It is concluded that this compound is not a commonly utilized or reported compound for these specific applications in chemical analysis.
Future Directions and Emerging Research Frontiers for 2 2 Heptylamino Ethoxy Ethanol
Untapped Research Potentials in Sustainable Chemistry and Circular Economy Models
The global shift towards a green and circular economy necessitates the development of novel, high-performance, and sustainable chemicals. 2-[2-(Heptylamino)ethoxy]ethanol is a prime candidate for exploration in this domain due to its potential derivation from and application within renewable systems.
Bio-Based Surfactants and Solvents: A significant research opportunity lies in positioning this compound as a bio-based surfactant. The heptyl group can be sourced from renewable feedstocks, and the ethoxyethanol portion can be derived from bio-ethanol. Long-chain N-alkylated amino acids, which share structural similarities, are known to have surfactant properties nih.gov. Research could focus on developing catalytic routes for its synthesis using alcohols derived from renewable resources, creating a fully bio-based amphiphile nih.gov. Its efficacy as a surfactant in applications like enhanced oil recovery, or as a component in environmentally friendly cleaning formulations, remains a key area for investigation. Furthermore, compounds like 2-(2-ethoxyethoxy)ethanol are widely used as solvents, and exploring the solvent properties of the title compound, particularly in processes involving biomass deconstruction, could be a valuable pursuit wikipedia.orgosti.gov.
Circular Economy Integration: The potential for this compound to be used in a circular economy model is another promising frontier. For instance, its structural relative, 2-(2-(heptyloxy)ethoxy)ethanol, is noted as an intermediate in the synthesis of other chemicals like surfactants and lubricants ontosight.ai. Future research could investigate the lifecycle of this compound, exploring its use as a recyclable solvent or catalyst in biomass conversion processes. Its role in creating value-added products from waste streams could be a significant contribution to circular economic principles.
Table 1: Potential Research Areas for this compound in Sustainable Chemistry
| Research Area | Potential Application | Rationale & Key Research Questions |
| Bio-Based Surfactant | Green detergents, emulsifiers for cosmetics, agricultural formulations. | Can it be synthesized efficiently from renewable feedstocks? What are its critical micelle concentration (CMC) and surface tension reduction capabilities? |
| Green Solvent | Replacement for petrochemical-based solvents in paints, coatings, and chemical synthesis. | What are its solubilizing properties for various organic and inorganic compounds? Is it effective for lignocellulose processing? osti.gov |
| Renewable Feedstock Valorization | Catalyst or reaction medium for converting biomass into valuable chemicals. | Can the amine functionality act as a catalyst for specific reactions? Can it serve as an extraction solvent for biorefinery products? |
| Circular Lifecycle Design | Recyclable process chemical. | How can it be efficiently recovered and reused after an industrial process? What are its degradation pathways and products? |
Interdisciplinary Research Paradigms Involving the Compound in areas such as Nanoscience and Microfluidics
The amphiphilic nature of this compound makes it a compelling subject for interdisciplinary research, particularly in the rapidly advancing fields of nanoscience and microfluidics.
Nanoscience Applications: In nanoscience, surfactants are fundamental for the synthesis and stabilization of nanoparticles. The ability of amphiphiles to form micelles and adsorb at interfaces is critical for controlling particle size and preventing aggregation nih.gov. The structure of this compound suggests it could self-assemble into micelles in aqueous solutions, which could serve as nanoreactors or delivery vehicles for hydrophobic substances. Research into its self-assembly behavior, critical micelle concentration (CMC), and its ability to stabilize various types of nanoparticles (e.g., metallic, polymeric) is a wide-open field. Ethoxylated amine surfactants have already been studied for their favorable properties in creating stable foams and emulsions, which are macro-scale manifestations of nanoscale interfacial phenomena researchgate.net.
Microfluidics and Formulations: Microfluidic systems offer precise control over fluid mixing and reaction conditions, making them ideal for creating complex formulations and nanoparticles [2, 4 (from first search)]. The role of surfactants in these systems is crucial for controlling droplet formation, interfacial tension, and wetting properties. Investigating how this compound behaves in microfluidic channels could unlock new methods for producing highly uniform emulsions, foams, or encapsulated products. Its potential as a component in drug delivery formulations, where it could act as a solubilizer or penetration enhancer, similar to other ethoxylated alcohols, is another promising avenue wikipedia.org.
Methodological Innovations in Synthesizing and Characterizing Novel Derivatives with Enhanced Properties
Advancing the application of this compound will depend heavily on the development of efficient synthetic methods and the creation of derivatives with tailored properties.
Advanced Synthesis Routes: Traditional N-alkylation of amines can be challenging, often resulting in mixtures of mono- and di-alkylated products chemrxiv.org. A key research direction is the development of selective and sustainable catalytic methods for the mono-N-alkylation of 2-(2-aminoethoxy)ethanol (B1664899) with a heptyl source nih.govchemrxiv.org. Methods could include direct alkylation using heptyl halides or heptanol, or reductive amination using heptaldehyde nih.govthieme-connect.de. Exploring one-pot syntheses or techniques that avoid costly and difficult-to-prepare catalysts would be particularly valuable for industrial scalability chemrxiv.org.
Derivative Development and Property Tuning: The true potential of this compound may be realized through its derivatives. By systematically modifying its structure, researchers can fine-tune its physicochemical properties for specific applications. For example, changing the length of the alkyl chain (e.g., from C4 to C18) would directly impact its hydrophilic-lipophilic balance (HLB), altering its behavior as a surfactant nih.gov. Similarly, extending the poly(ethylene glycol) chain could enhance water solubility and modify its interaction with surfaces. The synthesis and characterization of a library of such derivatives would provide a valuable dataset for structure-property relationships.
Table 2: Proposed Derivatives of this compound and Potential Property Enhancements
| Derivative Class | Structural Modification | Potential Enhanced Property | Target Application |
| Alkyl Chain Homologs | Replacing the C7H15 group with other alkyl chains (e.g., C4H9, C12H25). | Tunable Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC). nih.govnih.gov | Formulation-specific surfactants, emulsifiers. |
| Ethoxy Chain Analogs | Increasing the number of ethoxy units (e.g., -OCH2CH2-). | Increased water solubility, higher cloud point. researchgate.net | High-temperature or high-salinity applications. |
| Quaternized Ammonium (B1175870) Salts | Converting the secondary amine to a quaternary ammonium salt. | Enhanced cationic surfactant properties, potential antimicrobial activity. | Biocides, antistatic agents. |
| Functionalized Derivatives | Adding other functional groups (e.g., carboxyl, sulfonate) to the molecule. | pH-responsive behavior, specific metal chelation. | Smart surfactants, specialty chemicals. |
Anticipated Theoretical and Computational Advancements Driving Future Discoveries
Theoretical and computational chemistry offer powerful tools to accelerate the discovery and development of new molecules, saving significant time and resources compared to purely experimental approaches.
Predictive Modeling of Properties: Molecular dynamics (MD) and dissipative particle dynamics (DPD) simulations can provide atom-level insights into the behavior of amphiphilic molecules researchgate.net. These methods can be used to predict the self-assembly of this compound into micelles, its adsorption at interfaces, and its interaction with other molecules or surfaces. This would allow for the rational design of derivatives with optimal surfactant performance before they are ever synthesized in a lab researchgate.net.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to understand the electronic structure and reactivity of the molecule arxiv.org. For example, DFT calculations could elucidate reaction mechanisms for its synthesis or its role as a catalyst. These computational studies can also predict spectroscopic signatures (e.g., IR, NMR), which would aid in the experimental characterization of the compound and its derivatives arxiv.org. Such computational investigations have been applied to related ethanolamines to understand their formation and chemical behavior arxiv.org.
Table 3: Anticipated Computational Methods and Their Application to this compound Research
| Computational Method | Research Question | Predicted Outcome |
| Density Functional Theory (DFT) | What is the most efficient synthetic pathway? How does it interact with metal ions or catalysts? | Reaction energetics, optimized molecular geometries, electronic properties, spectroscopic data. arxiv.org |
| Molecular Dynamics (MD) Simulation | How does it self-assemble in water? What is its orientation at an oil-water interface? | Critical Micelle Concentration (CMC), micelle structure, interfacial tension, diffusion coefficients. researchgate.net |
| Quantitative Structure-Property Relationship (QSPR) | How do changes in alkyl or ethoxy chain length affect its surfactant properties? | Predictive models for HLB, CMC, and solubility for a library of virtual derivatives. |
| Coarse-Grained (CG) Simulation | What is the large-scale phase behavior of its solutions or emulsions over long timescales? | Phase diagrams, morphology of self-assembled structures (e.g., lamellar, hexagonal phases). researchgate.net |
Q & A
Basic Research Questions
Q. What catalytic conditions optimize the yield of 2-[2-(Heptylamino)ethoxy]ethanol in nucleophilic substitution reactions?
- Methodological Answer : The synthesis of ethoxylated amines like this compound typically involves nucleophilic substitution between heptylamine and ethylene oxide derivatives. Evidence from similar compounds (e.g., 2-(2-Ethylhexyloxy)ethanol) suggests using potassium hydroxide (KOH) as a catalyst under controlled temperatures (60–80°C) to promote ether bond formation . Reaction time and stoichiometric ratios of amine to ethylene oxide should be optimized via kinetic studies to minimize side products like polyethoxylated amines.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the ethoxy and heptylamino substituents. For example, the integration ratio of protons adjacent to the amino group (δ ~2.7 ppm) vs. ethoxy protons (δ ~3.5–3.7 ppm) confirms purity . Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹).
Q. How should this compound be stored to prevent degradation in laboratory settings?
- Methodological Answer : Due to its hygroscopic and amine-sensitive nature, the compound should be stored under an inert atmosphere (argon or nitrogen) at 4°C in amber glass containers to avoid moisture absorption and oxidative degradation . Pre-purification via vacuum distillation or column chromatography (using silica gel) is recommended to remove residual moisture or acidic impurities.
Advanced Research Questions
Q. What mechanistic insights explain the pH-dependent solubility of this compound in aqueous solutions?
- Methodological Answer : The protonation state of the heptylamino group governs solubility. At acidic pH (pH < 6), the amino group is protonated, enhancing hydrophilicity via charge-dipole interactions. Computational studies (e.g., COSMO-RS models) can predict solvation free energy, while experimental validation via dynamic light scattering (DLS) quantifies aggregation behavior . Contrast this with neutral/basic pH, where deprotonation increases hydrophobicity, leading to micelle formation.
Q. How can contradictions in toxicity data for ethoxylated amines be resolved during experimental design?
- Methodological Answer : Discrepancies in toxicity profiles (e.g., conflicting LD₅₀ values) often arise from impurities or isomerization byproducts. Researchers should:
- Use high-purity batches (>98%) verified by HPLC .
- Conduct parallel assays (e.g., Ames test for mutagenicity, OECD 423 for acute toxicity) under standardized conditions .
- Compare results against structurally analogous compounds (e.g., 2-(2-Aminoethoxy)ethanol) to identify structure-activity relationships .
Q. What strategies mitigate amine group degradation during the purification of this compound under acidic conditions?
- Methodological Answer : Acidic conditions can protonate the amine, leading to salt formation or oxidation. To mitigate:
- Use mild acids (e.g., acetic acid) during extraction instead of strong acids like HCl .
- Employ short-duration rotary evaporation (<40°C) under reduced pressure to prevent thermal degradation .
- Post-purification, stabilize the compound with antioxidants (e.g., BHT) in inert solvents like anhydrous ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
